3-Iodoanisole

Descripción

Propiedades

IUPAC Name |

1-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061105 | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-85-8 | |

| Record name | 3-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodoanisole: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

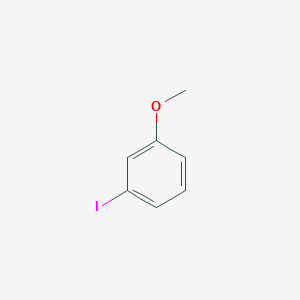

3-Iodoanisole, an aromatic organic compound, is a pivotal building block in the synthesis of a wide array of complex molecules. Its unique structural arrangement, featuring an iodine atom and a methoxy group on a benzene ring, renders it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and key experimental protocols relevant to its application in research and drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-iodo-3-methoxybenzene, possesses a simple yet reactive structure that is fundamental to its utility in organic chemistry. The presence of the iodo group at the meta-position relative to the methoxy group influences the electronic properties of the aromatic ring and provides a reactive site for various cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | 1-iodo-3-methoxybenzene[1] |

| Synonyms | m-Iodoanisole, 3-Methoxyiodobenzene, Benzene, 1-iodo-3-methoxy- |

| CAS Number | 766-85-8[2] |

| Molecular Formula | C₇H₇IO[2] |

| SMILES String | COc1cccc(I)c1[2] |

| InChI | 1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3[2] |

| InChIKey | RSHBAGGASAJQCH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is a liquid at room temperature and has a density significantly higher than water.

| Property | Value |

| Molecular Weight | 234.03 g/mol [2] |

| Appearance | Clear yellow liquid[3] |

| Boiling Point | 244-245 °C (lit.)[2][4] |

| Density | 1.965 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index (n20/D) | 1.613 (lit.)[2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup[4] |

| Solubility | Soluble in chloroform, alcohol, ether. Insoluble in water. |

Spectroscopic Analysis: Experimental Protocols

Characterization of this compound is routinely performed using various spectroscopic techniques. Below are general protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Objective: To determine the proton environment of the molecule.

-

Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Procedure:

-

Place the prepared sample in an NMR tube.

-

Insert the tube into the spectrometer.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.[5][6]

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.[6]

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

-

¹³C NMR Spectroscopy

-

Objective: To identify the number and types of carbon atoms in the molecule.

-

Sample Preparation: A more concentrated solution (approx. 20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.[7]

-

Instrumentation: A standard NMR spectrometer with a carbon probe.

-

Procedure:

-

Acquire the spectrum using a standard proton-decoupled pulse program.[7]

-

A higher number of scans (e.g., 1024 or more) is generally needed due to the low natural abundance of ¹³C.[5]

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat.

-

Instrumentation: An FT-IR spectrometer.

-

Procedure:

-

Place a drop of the neat liquid between two KBr or NaCl plates to form a thin capillary film.[1]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

-

Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan with the empty accessory, which is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approx. 10-100 µg/mL).[8]

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Procedure (EI-MS):

-

Introduce the sample into the ion source (often via a GC inlet).

-

The sample is ionized using a high-energy electron beam (typically 70 eV).[8]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

-

Key Synthetic Reactions: Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Coupling

-

Objective: To form a carbon-carbon bond between this compound and a boronic acid.

-

Example Reaction: Coupling of this compound with phenylboronic acid to synthesize 3-methoxybiphenyl.

-

Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., DMF/H₂O).[9]

-

Procedure:

-

To a reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), potassium carbonate (2.0-3.0 mmol), and the palladium catalyst (e.g., 0.15-1.4 mol% Pd).[9]

-

Add the solvent system (e.g., a mixture of DMF and water).[9]

-

Heat the reaction mixture (e.g., to 65 °C or higher) with vigorous stirring under an inert atmosphere (optional, some procedures are performed under air).[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, perform an aqueous workup (e.g., extract with ethyl acetate), and purify the product by column chromatography or recrystallization.[9]

-

Heck Reaction

-

Objective: To form a carbon-carbon bond between this compound and an alkene.

-

Example Reaction: Coupling of this compound with methyl acrylate.

-

Materials: this compound, methyl acrylate, palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Et₃N or NaOAc), and a solvent (e.g., DMF or CH₃CN).[10]

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the base.

-

Add the solvent and then add methyl acrylate (1.1-1.2 mmol).

-

Heat the mixture (e.g., 80-100 °C) under an inert atmosphere.[10]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling, perform a standard workup by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

-

Purify the crude product via flash column chromatography.

-

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active compound itself. Instead, its significance in drug development lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the modular construction of complex molecular scaffolds from simpler building blocks.

The diagram below illustrates the central role of this compound in synthetic workflows that lead to the generation of diverse molecular libraries. These libraries can then be screened for biological activity against various therapeutic targets.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute toxicity (oral) and causes serious eye irritation.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][4]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a lab coat are recommended. Work should be performed in a well-ventilated fume hood.[4]

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[11] Some commercial preparations contain copper as a stabilizer.[2]

Conclusion

This compound is a commercially available and highly effective reagent for introducing the 3-methoxyphenyl moiety into more complex structures. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in the pharmaceutical and material science industries. A thorough understanding of its properties, reaction protocols, and safety considerations is essential for its effective and safe use in the laboratory.

References

- 1. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 766-85-8 [sigmaaldrich.com]

- 3. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]

- 4. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ou.edu [ou.edu]

- 6. NMR_En [uanlch.vscht.cz]

- 7. sc.edu [sc.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 766-85-8|this compound|BLD Pharm [bldpharm.com]

Synthesis of 3-Iodoanisole from m-Anisidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodoanisole from m-anisidine. The described methodology is a robust and well-established procedure in organic synthesis, primarily utilized for the introduction of an iodine atom at a specific position on the benzene ring, which is not easily achievable through direct iodination. This process is of significant interest to researchers and professionals in drug development and medicinal chemistry, as aryl iodides are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds via various cross-coupling reactions.

Overview of the Synthesis

The synthesis of this compound from m-anisidine is a classic example of the Sandmeyer-type reaction. The process involves two primary stages:

-

Diazotization: The primary aromatic amine, m-anisidine, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Iodination: The resulting m-methoxyphenyldiazonium chloride is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group, is displaced by the iodide ion, leading to the formation of this compound and the evolution of nitrogen gas.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |

| m-Anisidine | C₇H₉NO | 123.15 | Colorless to yellowish liquid | 251 | 1.096 |

| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish solid | - | 2.168 |

| Potassium Iodide | KI | 166.00 | White crystalline solid | - | 3.123 |

| This compound | C₇H₇IO | 234.03 | Clear yellow liquid[1] | 244-245[1] | 1.965[1] |

Table 2: Expected Yield and Spectroscopic Data for this compound

| Parameter | Value |

| Typical Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.28 (t, J=1.6 Hz, 1H), 7.26 (dt, J=7.6, 1.2 Hz, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.87 (ddd, J=8.4, 2.4, 0.8 Hz, 1H), 3.78 (s, 3H)[2] |

| Infrared (IR) (Neat) ν (cm⁻¹) | 3050, 2950, 1580, 1470, 1280, 1240, 1040, 770 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from m-anisidine.

Materials and Equipment

-

m-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether (or Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

-

Round-bottom flasks

-

Beakers

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Starch-iodide paper

Detailed Experimental Procedure

Step 1: Diazotization of m-Anisidine

-

In a 500 mL beaker, combine 24.6 g (0.2 mol) of m-anisidine and 60 mL of concentrated hydrochloric acid.

-

Add 100 g of crushed ice and stir the mixture vigorously with a magnetic stirrer until the temperature drops to 0-5 °C. A thick paste of the hydrochloride salt of m-anisidine will form.

-

In a separate beaker, prepare a solution of 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred m-anisidine hydrochloride suspension. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition by adding more ice if necessary. The addition should take approximately 15-20 minutes.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Step 2: Iodination of the Diazonium Salt

-

In a 1 L beaker, dissolve 41.5 g (0.25 mol) of potassium iodide in 100 mL of water.

-

Slowly and carefully, with continuous stirring, add the cold diazonium salt solution to the potassium iodide solution.

-

A vigorous evolution of nitrogen gas will occur, and a dark, oily layer of this compound will form.

-

After the initial effervescence subsides, allow the mixture to stand at room temperature for 30 minutes.

-

Gently warm the mixture on a water bath to about 50-60 °C for 15-20 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well.

-

Separate the organic layer. Extract the aqueous layer with two more 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of 10% aqueous sodium thiosulfate solution to remove any dissolved iodine. The dark color of the organic layer should fade.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 115-117 °C at 10 mmHg.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

Safety Information

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

m-Anisidine: Toxic in contact with skin and if swallowed. May cause damage to organs through prolonged or repeated exposure.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.

-

Potassium Iodide: May cause skin and eye irritation. Harmful if swallowed.

-

This compound: Harmful if swallowed. Causes skin and serious eye irritation.

-

Diethyl Ether: Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

It is imperative to consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work. Diazonium salts are potentially explosive when isolated in a dry state; therefore, they should always be kept in solution and used immediately after preparation. The decomposition of the diazonium salt should be carried out cautiously as the evolution of nitrogen gas can be vigorous.

References

An In-Depth Technical Guide to the Physical Properties of 3-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodoanisole (m-Iodoanisole), a key intermediate in organic synthesis and drug discovery. The document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a key synthetic pathway involving this compound. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physical and chemical identifiers are summarized below for quick reference.

| Identifier | Value |

| CAS Number | 766-85-8[2][3][4] |

| Molecular Formula | C₇H₇IO[2][3][4] |

| Molecular Weight | 234.03 g/mol [2][3][4] |

| InChI Key | RSHBAGGASAJQCH-UHFFFAOYSA-N[2][3][4] |

| SMILES | COc1cccc(I)c1[2][4] |

A detailed summary of its physical properties is presented in the following table, providing a comparative overview of data from various sources.

| Property | Value |

| Appearance | Clear colorless to yellow liquid[1] |

| Density | 1.965 g/mL at 25 °C[2][4][5] |

| Boiling Point | 244-245 °C at 760 mmHg[2][4][5] |

| Melting Point | Not Applicable (Liquid at room temperature)[6] |

| Refractive Index | n20/D 1.613[2][4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][5] |

| Solubility | Soluble in chloroform, alcohol, and ether. Insoluble in water.[7] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.

-

Procedure:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

The thermometer bulb and the fusion tube should be at the same level to ensure an accurate temperature reading.

-

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.

-

A specific volume of this compound is carefully added to the graduated cylinder.

-

The total mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated using the formula: Density = Mass / Volume.

-

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer, such as an Abbe refractometer.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The borderline between the light and dark fields is brought into sharp focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Synthetic Pathway Visualization: Sonogashira Coupling

This compound is a valuable substrate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of its application.

The diagram below illustrates the experimental workflow for a typical Sonogashira coupling reaction involving this compound.

References

- 1. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]

- 5. This compound | CAS#:766-85-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. 766-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 3-Iodoanisole for Researchers and Drug Development Professionals

Introduction

3-Iodoanisole (CAS No. 766-85-8) is a key aromatic organic compound widely utilized as a versatile building block in organic synthesis. Characterized by a benzene ring substituted with a methoxy group and an iodine atom at the meta-position, its structure is particularly valuable for the construction of complex molecular architectures. The reactivity of the carbon-iodine bond makes this compound an important precursor in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic diagrams to support researchers and scientists in the field.

Core Properties and Specifications

A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Citations |

| CAS Number | 766-85-8 | [2] |

| Molecular Formula | C₇H₇IO | [2] |

| Molecular Weight | 234.03 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | |

| Density | 1.965 g/mL at 25 °C | [3] |

| Boiling Point | 244-245 °C | [3] |

| Refractive Index (n20/D) | 1.613 | [3] |

| Solubility | Soluble in chloroform, alcohol, ether; Insoluble in water | [4] |

| Synonyms | m-Iodoanisole, 1-Iodo-3-methoxybenzene, 3-Methoxyphenyl iodide | [2] |

Synthesis of this compound

Direct electrophilic iodination of anisole is not a viable method for synthesizing this compound as it predominantly yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the methoxy group.[5] The most reliable and regioselective method for its preparation is the Sandmeyer reaction, starting from 3-anisidine (3-methoxyaniline).[5]

Experimental Protocol: Synthesis via Sandmeyer Reaction[5]

This protocol outlines the conversion of 3-anisidine to this compound.

Materials:

-

3-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, add 3-anisidine (1.0 eq).

-

Add a solution of concentrated HCl (3.0 eq) in water and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture vigorously for an additional 20-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

-

-

Iodide Displacement:

-

In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous effervescence (release of N₂ gas) will occur.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volume).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

-

Key Applications and Experimental Protocols

This compound is a cornerstone intermediate for creating carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry.[1] Its primary applications involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water solvent mixture (e.g., 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

-

Add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

-

Reaction Execution:

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-methoxybiphenyl.

-

Buchwald-Hartwig Amination

This reaction is a highly effective method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.

-

Add anhydrous toluene to the tube.

-

Add this compound and then aniline to the reaction mixture.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(3-methoxyphenyl)aniline.

-

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Its value lies in the strategic placement of the iodo and methoxy groups, enabling highly regioselective bond formations through well-established cross-coupling chemistries. A thorough understanding of its properties, synthesis via the Sandmeyer reaction, and application in protocols such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential for any researcher aiming to construct complex aromatic molecules efficiently and predictably. The detailed protocols and mechanistic diagrams provided in this guide serve as a practical resource for the successful application of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]

- 5. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 3-Iodoanisole in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodoanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate.

Core Properties of this compound

This compound, also known as 1-iodo-3-methoxybenzene, is a substituted aromatic compound.[1][2][3] At room temperature, it exists as a clear yellow liquid.[4][5] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 766-85-8[1][4][6] |

| Molecular Formula | C7H7IO[1][4][6] |

| Molecular Weight | 234.03 g/mol [4][6] |

| Density | 1.965 g/mL at 25 °C[4][6][7] |

| Boiling Point | 244-245 °C[4][6] |

| Flash Point | 113 °C[6] |

| Refractive Index | n20/D 1.613[4][6] |

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Solubility |

| Chloroform | Nonpolar | Soluble[4][5] |

| Diethyl Ether | Nonpolar | Soluble[4][5] |

| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Soluble[4][5] |

| Water | Highly Polar Protic | Insoluble[4][5] |

It is important to note that the isomers, 2-iodoanisole and 4-iodoanisole, exhibit similar solubility profiles, being miscible with or soluble in alcohol, chloroform, and diethyl ether, while being insoluble in water.[8][9][10]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Small-volume glass vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

-

Sample Extraction: Carefully draw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a chemically inert syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a suitable analytical method like HPLC or GC.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

References

- 1. This compound | CAS#:766-85-8 | Chemsrc [chemsrc.com]

- 2. This compound [webbook.nist.gov]

- 3. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 766-85-8 [chemicalbook.com]

- 5. 766-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]

- 8. 2-Iodoanisole 98 529-28-2 [sigmaaldrich.com]

- 9. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Iodoanisole: Safety Data and Handling Precautions

This guide provides comprehensive safety information and handling protocols for 3-iodoanisole (CAS No. 766-85-8), intended for researchers, scientists, and professionals in drug development. This compound, also known as 1-iodo-3-methoxybenzene, is a valuable reagent in organic synthesis.[1][2] Due to its hazardous nature, a thorough understanding of its properties and associated safety measures is imperative for its safe handling in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow liquid that is insoluble in water but soluble in organic solvents like chloroform, alcohol, and ether.[2] It is sensitive to light and should be stored accordingly.[1][3] Some formulations may contain copper as a stabilizer.[4]

| Property | Value | References |

| CAS Number | 766-85-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇IO | [3][5][6][7] |

| Molecular Weight | 234.03 g/mol | [4][6][7] |

| Appearance | Yellow Liquid | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 244-245 °C at 760 mmHg | [1][2] |

| Density | 1.965 g/mL at 25 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1][3][4] |

| Refractive Index | n20/D 1.613 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][5][8] It may also cause respiratory irritation.[1][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram: [4]

-

GHS07: Exclamation Mark

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[1][9] Contaminated clothing should be removed and washed before reuse.[1]

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4][9]

General Hygiene Practices:

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Avoid breathing vapors or mists.[1]

-

Do not ingest the substance.[1]

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocol: General Handling and Dispensing

The following is a general protocol for the safe handling and dispensing of this compound in a laboratory setting. This protocol is not experiment-specific but outlines the necessary safety procedures.

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Verify that all necessary PPE is available and in good condition.

-

Have spill control materials (e.g., absorbent pads, sand) readily accessible.

-

Locate the nearest safety shower and eyewash station.

-

-

Dispensing:

-

Before opening, allow the container of this compound to reach room temperature.

-

Carefully open the container in the fume hood.

-

Use a clean, dry pipette or syringe to transfer the required amount of the liquid.

-

Avoid splashing.

-

Tightly close the container immediately after use.

-

-

Post-Handling:

-

Clean any spills immediately, following appropriate procedures.

-

Decontaminate all equipment that came into contact with this compound.

-

Dispose of contaminated waste (e.g., pipette tips, gloves) in a designated hazardous waste container.[1]

-

Wash hands thoroughly.

-

Caption: General workflow for safely handling this compound.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.[1]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |

Storage and Disposal

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[1]

-

Do not allow the product to enter drains.[9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

-

Hazards from Combustion: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[1][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Accidental Release:

-

Remove all sources of ignition.[9]

-

Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material and place it in a suitable container for disposal.[1]

-

Prevent the spill from entering drains or waterways.[9]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 766-85-8 [chemicalbook.com]

- 3. This compound | 766-85-8 | FI24613 | Biosynth [biosynth.com]

- 4. 3-ヨードアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 766-85-8 Name: this compound [xixisys.com]

- 9. gustavus.edu [gustavus.edu]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3-Iodoanisole: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is a versatile aromatic organoiodine compound widely utilized in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The methoxy group at the meta position influences the electronic properties of the aromatic ring and can be a key feature in the target molecule or a handle for further functionalization. This technical guide provides an in-depth overview of the commercial availability of this compound, a comparative analysis of key suppliers, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers of this compound

This compound is readily available from a range of chemical suppliers, typically in purities of 97% or higher. It is commonly supplied as a clear, colorless to yellow liquid. For reactions sensitive to metal catalysis, it is important to note that some grades of this compound are supplied with copper as a stabilizer. Researchers should consult the certificate of analysis for specific lot information.

Below is a summary of major suppliers and their typical product offerings for this compound:

| Supplier | Product Number(s) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (MilliporeSigma) | 242691 | 99% | 5 g, 25 g, 100 g | Contains copper as a stabilizer.[1][2] |

| Thermo Fisher Scientific | A14208 | ≥97.5% (GC) | 5 g, 25 g, 100 g | Also available under the Acros Organics brand.[3][4] |

| TCI America | I0379 | >98.0% (GC) | 5 g, 25 g | --- |

| Combi-Blocks | OR-0270 | 98% | Inquire for quantities | --- |

| Oakwood Chemical | 001303 | 98% | 250 mg, 1 g, 5 g, 25 g | --- |

Experimental Protocols

This compound is a key substrate for various palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for several common and powerful synthetic transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-Methoxybiphenyl

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This protocol describes the reaction of this compound with phenylboronic acid.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to 2 mL of toluene. Stir until the catalyst is dissolved.

-

Solvent and Reagent Addition: Add 10 mL of a 4:1 mixture of toluene and ethanol to the round-bottom flask containing the reactants. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Execution: Add the catalyst solution to the reaction mixture via syringe. Heat the reaction to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5]

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas.[5]

-

Reagent Addition: To the flask, add this compound (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[5]

-

Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.[5]

-

Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via syringe.[5]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 10% ethyl acetate in hexane). The reaction is typically complete when the starting material is no longer visible (usually 2-4 hours).[5]

-

Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL). Filter through a plug of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then brine (20 mL).[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.[5]

Buchwald-Hartwig Amination: Synthesis of 3-Methoxydiphenylamine

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This protocol outlines the coupling of this compound with aniline.

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and aniline (1.2 equivalents) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

References

Spectroscopic Profile of 3-Iodoanisole: A Technical Guide

Introduction

3-Iodoanisole is an important aromatic organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, including detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals five distinct signals, corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.28 | d | 1H | Ar-H |

| 7.26 | d | 1H | Ar-H |

| 7.00 | t | 1H | Ar-H |

| 6.87 | dd | 1H | Ar-H |

| 3.78 | s | 3H | -OCH₃ |

Data is based on a predicted spectrum.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Carbon Atom |

| 159.8 | C-O |

| 131.2 | Ar-C |

| 129.8 | Ar-C |

| 122.9 | Ar-C |

| 114.8 | Ar-C |

| 94.2 | C-I |

| 55.2 | -OCH₃ |

Note: This is a representative dataset and actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3050-2950 | C-H stretch | Aromatic & Alkyl |

| 1580-1450 | C=C stretch | Aromatic ring |

| 1280-1240 | C-O stretch | Aryl ether |

| 1040-1020 | C-O stretch | Aryl ether |

| 850-750 | C-H bend | Aromatic (out-of-plane) |

| ~530 | C-I stretch | Iodo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Electron Ionization Mass Spectrum (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 234 | 100 | [M]⁺ (Molecular ion) |

| 107 | 55 | [M - I]⁺ |

| 92 | 40 | [M - I - CH₃]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

| 63 | 35 | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol: A small drop of neat this compound is placed directly onto the diamond or germanium crystal of an ATR accessory. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16 or 32 scans is common. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone.

Mass Spectrometry

Electron Ionization (EI)-GC-MS Protocol: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities. The separated compound then enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode, typically at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of this compound structural analysis.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodoanisole. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The methodologies outlined are based on established literature protocols and are intended to serve as a valuable resource for optimizing this transformation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] this compound is a versatile substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[2] The presence of the methoxy group renders the aromatic ring electron-rich, which can influence the reaction kinetics and the properties of the resulting products.[2] This document details the reaction mechanism, provides a summary of reaction conditions, and offers a step-by-step experimental protocol.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:[3]

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[3]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of haloanisoles, including this compound, with different arylboronic acids. This data is intended to provide a starting point for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd-bidentate complex III | - | K-tert-butoxide | DMF | N/A | Good | [4] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | - | K₂CO₃ | DMF | N/A | N/A | [2] |

| 4-Iodoanisole | Phenylboronic acid | PdCl₂[Ph₂-P(CH₂)₄SO₃K]₂ | - | Na₂CO₃ | Toluene/Ethanol/Water | 78 | N/A | [5] |

| Aryl Iodide | Arylboronic acid | Pd₂(dba)₃ (0.05 eq) | JohnPhos (0.2 eq) | Cs₂CO₃ | THF/Water | 40 | 90 | [6] |

| Iodo Compound | Boronic ester | Pd₂(dba)₃ (0.015 mmol) | XPhos (0.031 mmol) | K₃PO₄ | Dioxane/Water | 120 (µW) | N/A | [7] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and desired outcomes.[8][9]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; typically 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or reaction vessel suitable for microwave heating

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Following this, add the palladium catalyst (and ligand, if separate) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Alternatively, use a microwave reactor set to the appropriate temperature and time parameters.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer two to three times with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. youtube.com [youtube.com]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Formation of 3-Methoxyphenylmagnesium Iodide from 3-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxyphenylmagnesium iodide, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 3-methoxyphenyl moiety in the development of novel pharmaceutical compounds.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in the formation of carbon-carbon bonds. The synthesis of 3-methoxyphenylmagnesium iodide from 3-iodoanisole is a key step in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Due to the high reactivity of aryl iodides, this reaction is generally efficient but requires strict adherence to anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.

The primary challenge in Grignard reagent formation is the passivation of the magnesium metal surface by a layer of magnesium oxide. Activation of the magnesium is therefore a critical step to ensure successful initiation and completion of the reaction. Common side reactions include the Wurtz coupling of the aryl halide with the formed Grignard reagent, leading to the formation of a biaryl impurity.

Reaction Principle and Stoichiometry

The formation of 3-methoxyphenylmagnesium iodide involves the oxidative addition of magnesium metal to the carbon-iodine bond of this compound. Ethereal solvents such as anhydrous diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent by coordination.

Reaction: CH₃OC₆H₄I + Mg → CH₃OC₆H₄MgI

Stoichiometry: A slight excess of magnesium is typically used to ensure complete conversion of the aryl iodide and to compensate for any passivated metal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the formation of 3-methoxyphenylmagnesium iodide.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Starting aryl halide. |

| Magnesium Turnings | 1.1 - 1.5 equivalents | Slight excess is recommended. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | ~3-5 mL per mmol of this compound | Anhydrous diethyl ether can also be used. |

| Reaction Conditions | ||

| Temperature | Room temperature to gentle reflux (~66°C for THF) | The reaction is exothermic and may initiate at room temperature, proceeding to reflux. |

| Reaction Time | 1 - 3 hours | Monitor for the disappearance of magnesium turnings. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |

| Yield | ||

| Expected Yield | ~65-85% | Based on similar reactions and the high reactivity of aryl iodides. A yield of 67% has been reported in the context of a subsequent reaction[1]. |

Experimental Protocols

4.1. Materials and Reagents

-

This compound (liquid)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

-

Organic extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

4.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

-

Glassware dried in an oven at >120°C overnight and cooled under an inert atmosphere.

4.3. Detailed Experimental Procedure

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Flush the entire system with a slow stream of nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of Grignard Formation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.

-

Monitoring Initiation: The reaction is typically initiated by gentle warming or sonication. Signs of initiation include the disappearance of the iodine color (if not already gone), the appearance of turbidity, and a gentle reflux of the solvent.

-

Completion of the Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium has been consumed.

-

Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a protic acid (e.g., benzoic acid) using an indicator such as 1,10-phenanthroline.

Visualizations

Signaling Pathway: Grignard Reagent Formation

Caption: Formation of 3-Methoxyphenylmagnesium Iodide.

Experimental Workflow

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting and Safety Precautions

-

Failure to Initiate: This is often due to wet glassware or solvents, or a passivated magnesium surface. Ensure all components are scrupulously dry. If initiation is difficult, try adding a few drops of 1,2-dibromoethane.

-

Low Yield: Can be caused by the presence of moisture or oxygen, or by the Wurtz coupling side reaction. Maintaining a dilute solution of the aryl halide during addition can minimize the coupling reaction.

-